REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([O:11][C:12]2[C:21]3[C:16](=[CH:17][C:18](O)=[C:19]([O:22][CH3:23])[CH:20]=3)[N:15]=[CH:14][N:13]=2)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH3:25])[NH:6]2.[C:26](=[O:29])([O-])[O-].[K+].[K+].[C:32](OC)([CH3:35])([CH3:34])C>CN1CCCC1=O>[F:1][C:2]1[C:10]([O:11][C:12]2[C:21]3[C:16](=[CH:17][C:18]([O:29][CH2:26][CH2:4][CH2:5][N:6]4[CH2:35][CH2:32][CH2:34][CH2:7]4)=[C:19]([O:22][CH3:23])[CH:20]=3)[N:15]=[CH:14][N:13]=2)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH3:25])[NH:6]2 |f:1.2.3|
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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FC1=C2C=C(NC2=CC=C1OC1=NC=NC2=CC(=C(C=C12)OC)O)C
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Name
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|
Quantity
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815 mg
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.8 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)OC
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was degassed
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Type
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ADDITION
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Details
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4-azoniaspiro[3,4]octane bromide (1.75 g) was added
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Type
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TEMPERATURE
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Details
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The mixture was maintained at 80° C. for 3.5 hours
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Duration
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3.5 h
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Type
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ADDITION
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Details
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To the hot mixture was added water (27 ml) over 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 64° C.
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Type
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FILTRATION
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Details
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the solid filtered
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Type
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WASH
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Details
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The solid was washed with 1:1 v/v 1-methyl-2-pyrrolidinone/water (5 ml)
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Type
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CUSTOM
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Details
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The solid was dried in a vacuum oven
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Name
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|
Type
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product
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Smiles
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FC1=C2C=C(NC2=CC=C1OC1=NC=NC2=CC(=C(C=C12)OC)OCCCN1CCCC1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |